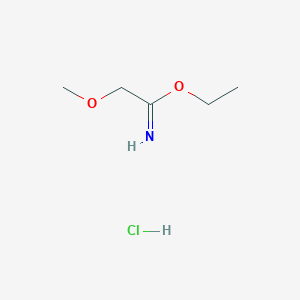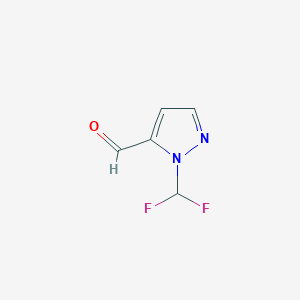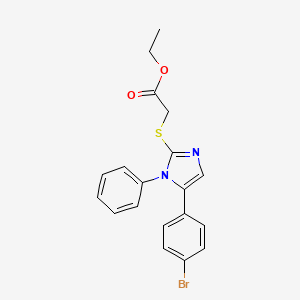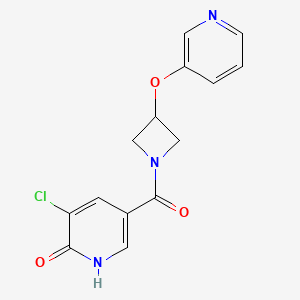
Ethyl 2-methoxyacetimidate hydrochloride
概要
説明
Ethyl 2-methoxyacetimidate hydrochloride is a chemical compound with the formula C5H12ClNO2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of ammonia with ethanol at temperatures between -15 to -20℃ . The mixture is stirred at room temperature overnight, then recooled to -15℃. A small amount of solid is removed by filtration, and the filtrate is evaporated to dryness. The residue crystallizes on standing to give the title compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H12ClNO2. The InChI code for this compound is InChI=1S/C5H11NO2.ClH.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions. As mentioned earlier, it involves the reaction of ammonia with ethanol at low temperatures .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 153.61 . The compound is stored at a temperature of 0-5 degrees Celsius .科学的研究の応用
Chiral Acetate Equivalents in Aldol-type Condensations
Ethyl N-methoxyacetimidate is utilized in the synthesis of chiral acetate equivalents, demonstrating its crucial role in organic synthesis. For instance, it was metallated with lithium amides and reacted with (-)-(S)-menthyl p-toluenesulfinate to produce (R)-(4-methylphenylsulfinyl)-ethyl-N-methoxy acetimidate. This compound proved effective in aldol-type condensations with various aldehydes, leading to optically active β-hydroxyesters with significant enantiomeric excess (e.e.), showcasing its utility in creating stereochemically complex molecules (Bernardi et al., 1984).
Synthesis of Pyrazines
Ethyl ethoxycarbonylacetimidate hydrochloride, closely related to ethyl 2-methoxyacetimidate hydrochloride, is used in synthesizing pyrazines, indicating its significance in heterocyclic chemistry. It undergoes conversion to ethyl 2-amidino-2-nitrosoacetate or 2-amidino-2-phenylazo-acetate, further reduced and cyclized to yield ethyl 3-aminopyrazine-2-carboxylates. Such transformations underline the versatility of this compound derivatives in synthesizing complex organic compounds with potential biological activities (Keir et al., 1978).
Anthelmintic Applications
N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel), a derivative of this compound, exhibits significant anthelmintic activity. This compound has shown efficacy against nematodes, filariae, and cestodes in rodents and is particularly effective against hookworms and large roundworms in dogs, highlighting its potential in developing new veterinary medicines (Wollweber et al., 1979).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl acetimidate hydrochloride, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, it is currently unknown how these properties might impact the bioavailability of this compound .
Result of Action
More research is needed to elucidate these effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound .
生化学分析
Biochemical Properties
The role of Ethyl 2-methoxyacetimidate hydrochloride in biochemical reactions is not well-documented in the literature. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known to have a melting point of 112-114°C and is stable under inert atmosphere and room temperature conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the compound has been used in various biochemical applications, suggesting that it may have observable effects at certain dosages .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Given its solubility in water, it is likely to be transported and distributed within cells and tissues via aqueous channels .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its biochemical properties, it may be localized to specific compartments or organelles within the cell .
特性
IUPAC Name |
ethyl 2-methoxyethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4-7-2;/h6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVLJSNTJWBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)COC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42945-65-3 | |
| Record name | ethyl 2-methoxyethanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)


![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)


![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)
![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)


![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)